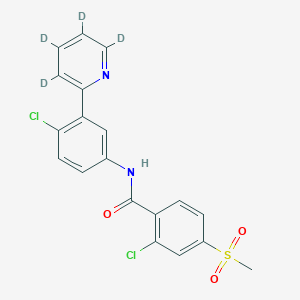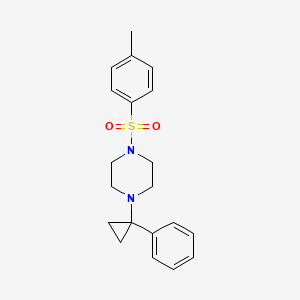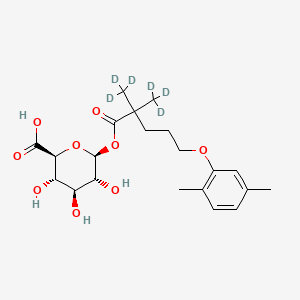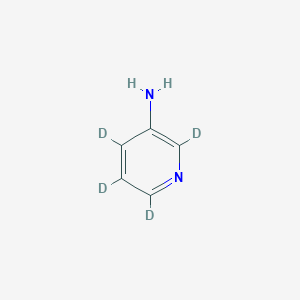
3-Aminopyridine-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Aminopyridine-d4 is a deuterated form of 3-Aminopyridine, where four hydrogen atoms are replaced by deuterium. This compound is a derivative of pyridine, characterized by an amino group attached to the third carbon of the pyridine ring. It is used in various scientific research applications due to its unique properties.
准备方法
Synthetic Routes and Reaction Conditions: 3-Aminopyridine-d4 can be synthesized through the Hofmann degradation of nicotinamide in the presence of sodium hypochlorite and sodium hydroxide . The reaction involves heating nicotinamide with sodium hypobromite, which is prepared in situ by reacting sodium hydroxide and bromine at 70°C .
Industrial Production Methods: The industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes reaction cooling treatment, alkali adjustment, heating reaction treatment, vacuum filtration drying, and secondary recrystallization drying . This method ensures high purity and yield, making it suitable for large-scale production.
化学反应分析
Types of Reactions: 3-Aminopyridine-d4 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert it into different aminopyridine derivatives.
Substitution: It can undergo substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents such as halogens and alkylating agents are commonly employed.
Major Products Formed: The major products formed from these reactions include various substituted pyridines and aminopyridine derivatives .
科学研究应用
3-Aminopyridine-d4 is widely used in scientific research due to its unique properties:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It is employed in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 3-Aminopyridine-d4 involves the inhibition of voltage-gated potassium channels. This inhibition prolongs cell membrane depolarization and action potential, enhancing calcium transport into nerve endings . This mechanism is particularly relevant in the treatment of neurological disorders, where it improves neuronal signaling and function.
相似化合物的比较
2-Aminopyridine: Similar structure but with the amino group attached to the second carbon.
4-Aminopyridine: The amino group is attached to the fourth carbon.
3,4-Diaminopyridine: Contains two amino groups attached to the third and fourth carbons.
Uniqueness: 3-Aminopyridine-d4 is unique due to its deuterated form, which provides enhanced stability and different pharmacokinetic properties compared to its non-deuterated counterparts . This makes it particularly valuable in research and industrial applications where stability and specific isotopic labeling are required.
属性
分子式 |
C5H6N2 |
|---|---|
分子量 |
98.14 g/mol |
IUPAC 名称 |
2,4,5,6-tetradeuteriopyridin-3-amine |
InChI |
InChI=1S/C5H6N2/c6-5-2-1-3-7-4-5/h1-4H,6H2/i1D,2D,3D,4D |
InChI 键 |
CUYKNJBYIJFRCU-RHQRLBAQSA-N |
手性 SMILES |
[2H]C1=C(C(=C(N=C1[2H])[2H])N)[2H] |
规范 SMILES |
C1=CC(=CN=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


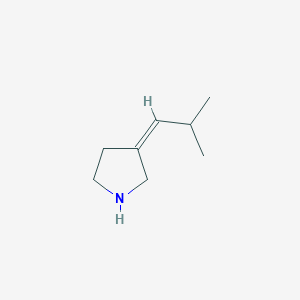
![sodium;[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21S,24S,25S,26S)-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-18-[[4-[5-(4-pentoxyphenyl)-1,2-oxazol-3-yl]benzoyl]amino]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] sulfate](/img/structure/B13438072.png)
![(E)-1,1'-[2-(2,4-Difluorophenyl)-1-propene-1,3-diyl]bis-1H-1,2,4-triazole](/img/structure/B13438077.png)

![6-Methyl-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13438085.png)
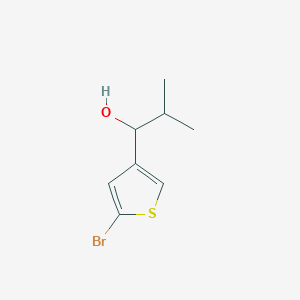
![1-methyl-4-[(E)-4-(4-methylphenyl)but-1-en-3-ynyl]benzene](/img/structure/B13438091.png)
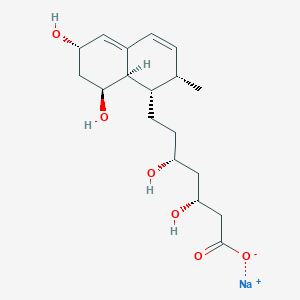
![3,3',6,6'-Tetrabromo-9,9'-spirobi[fluorene]](/img/structure/B13438112.png)
